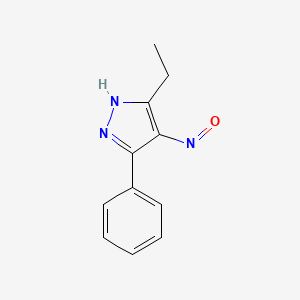

3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11N3O |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

5-ethyl-4-nitroso-3-phenyl-1H-pyrazole |

InChI |

InChI=1S/C11H11N3O/c1-2-9-11(14-15)10(13-12-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,12,13) |

InChI Key |

FXQPIRFIMWOKNB-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=NN1)C2=CC=CC=C2)N=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole (CAS 824977-90-4)

Introduction: The Pyrazole Scaffold and the Significance of the Nitroso Group

The pyrazole ring system is a cornerstone in medicinal chemistry, forming the core of numerous approved pharmaceuticals and investigational drugs.[1] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, offers a versatile scaffold for chemical modification, enabling the fine-tuning of steric and electronic properties to achieve desired biological effects.[2] The introduction of a nitroso (-N=O) group at the C4 position of the pyrazole ring introduces a highly reactive and electronically significant functional group. C-nitroso compounds are known to participate in a variety of chemical transformations and can exhibit a range of biological activities, from antimicrobial to anti-inflammatory effects.[3] This guide provides a comprehensive overview of the synthesis, predicted properties, and potential applications of 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole, a molecule of interest for drug discovery and chemical biology.

Physicochemical and Spectroscopic Profile

Due to the limited availability of direct experimental data for 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole, the following properties are estimated based on its constituent functional groups and data from analogous compounds.

Estimated Physicochemical Properties

| Property | Estimated Value | Rationale/Comparison |

| Molecular Formula | C₁₁H₁₁N₃O | Based on the chemical structure. |

| Molecular Weight | 201.23 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a colored (e.g., green or blue) crystalline solid | C-nitroso compounds are often colored. |

| Melting Point | 100 - 130 °C | Based on melting points of substituted nitrosopyrazoles. |

| Boiling Point | > 300 °C (with decomposition) | High boiling point is expected for a polar, aromatic compound of this size. |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Chloroform, Ethyl Acetate); sparingly soluble in water. | The phenyl and ethyl groups increase lipophilicity, while the pyrazole and nitroso groups add polarity. |

| pKa | ~8-9 | The pyrazole N-H proton is weakly acidic.[1] |

Predicted Spectroscopic Characteristics

-

Ethyl Group (CH₂CH₃): A triplet at approximately 1.2-1.4 ppm (3H, for the -CH₃) and a quartet at around 2.7-2.9 ppm (2H, for the -CH₂).

-

Phenyl Group (C₆H₅): A multiplet in the range of 7.3-7.6 ppm (5H).

-

Pyrazole NH: A broad singlet at a downfield chemical shift, typically >10 ppm, which may be exchangeable with D₂O. The exact position can be highly dependent on the solvent and concentration.

-

Ethyl Group: Resonances around 12-15 ppm (-CH₃) and 20-25 ppm (-CH₂).

-

Pyrazole Ring Carbons: C3 and C5 will be in the range of 140-160 ppm, while C4 (bearing the nitroso group) will be significantly shifted, likely in the range of 120-135 ppm.

-

Phenyl Group Carbons: Signals will appear in the aromatic region (125-140 ppm).

-

N-H Stretch: A broad band in the region of 3100-3300 cm⁻¹.

-

C-H Stretch (Aromatic and Aliphatic): Bands between 2850-3100 cm⁻¹.

-

N=O Stretch: A characteristic strong absorption band in the range of 1500-1600 cm⁻¹.

-

C=N and C=C Stretch (Pyrazole and Phenyl Rings): Multiple bands in the 1400-1600 cm⁻¹ region.

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 201. Common fragmentation patterns would include the loss of the nitroso group (NO, 30 Da) and fragmentation of the ethyl side chain.

Synthesis and Purification

The synthesis of 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole can be logically approached through a two-step process starting from commercially available materials. This involves the initial synthesis of the pyrazole core followed by nitrosation at the C4 position.

Proposed Synthetic Pathway

Caption: Proposed synthesis of 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole.

Step-by-Step Experimental Protocol

This synthesis is based on a standard Claisen condensation.[4]

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with sodium hydride (60% dispersion in mineral oil, 1.1 equivalents).

-

Solvent and Reagents: The sodium hydride is washed with dry hexane to remove the mineral oil, and then suspended in anhydrous tetrahydrofuran (THF). The flask is cooled to 0 °C in an ice bath.

-

Enolate Formation: A solution of acetophenone (1.0 equivalent) in anhydrous THF is added dropwise to the sodium hydride suspension. The mixture is stirred at 0 °C for 30 minutes.

-

Condensation: Ethyl propionate (1.2 equivalents) is added dropwise to the reaction mixture. After the addition is complete, the ice bath is removed, and the reaction is stirred at room temperature for 12-16 hours.

-

Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

This step follows the Knorr pyrazole synthesis.[1]

-

Reaction Setup: To a round-bottom flask containing a solution of 1-phenylpentane-1,3-dione (1.0 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents).

-

Reaction Conditions: A catalytic amount of a protic acid (e.g., a few drops of acetic acid or hydrochloric acid) is added, and the mixture is heated to reflux for 4-6 hours.

-

Work-up and Purification: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by recrystallization or column chromatography.

This nitrosation is a common method for introducing a nitroso group onto an electron-rich aromatic ring.[3]

-

Reaction Setup: 3-Ethyl-5-phenyl-1H-pyrazole (1.0 equivalent) is dissolved in a mixture of acetic acid and water at 0-5 °C in an ice bath.

-

Nitrosating Agent: A solution of sodium nitrite (1.1 equivalents) in water is added dropwise to the pyrazole solution while maintaining the temperature below 5 °C.

-

Reaction Monitoring: The reaction is stirred at 0-5 °C for 1-2 hours. The progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is carefully neutralized with a saturated solution of sodium bicarbonate. The product, which often precipitates, is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Potential Applications and Biological Activity

While specific biological data for 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole is not available, the known activities of related 4-nitrosopyrazoles suggest several promising avenues for investigation.[][6]

-

Antimicrobial and Tuberculostatic Activity: N-unsubstituted 4-nitrosopyrazoles have demonstrated potent activity against Mycobacterium tuberculosis and various bacterial strains, including Streptococcus pyogenes and Staphylococcus aureus.[]

-

Antifungal Activity: Certain 4-nitrosopyrazole derivatives have shown significant antimycotic action against a range of fungi.[6]

-

Analgesic and Anti-inflammatory Effects: The pyrazole scaffold is a well-known pharmacophore in anti-inflammatory drugs. The presence of the nitroso group may modulate this activity.

-

Anticancer Potential: Some pyrazole derivatives exhibit cytotoxic effects against cancer cell lines. The unique electronic properties of the nitroso group could lead to novel anticancer agents.[6]

Hypothetical Mechanism of Action

The biological activity of C-nitroso compounds is often linked to their ability to release nitric oxide (NO) or to participate in redox cycling, leading to the generation of reactive oxygen species (ROS). A hypothetical signaling pathway for the anti-inflammatory and cytotoxic effects of 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole is presented below.

Caption: Hypothetical signaling pathway for the biological effects of 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole.

Safety and Handling

Given the absence of a specific Safety Data Sheet (SDS) for 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole, the following precautions are based on the known hazards of related pyrazole and C-nitroso compounds.[7][8][9][10][11][12][13]

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Toxicology: Substituted pyrazoles and C-nitroso compounds can be harmful if swallowed, in contact with skin, or if inhaled.[7][9][12] They may cause skin, eye, and respiratory irritation.[8][10][13] Some nitroso compounds are suspected of being carcinogenic.[7][11]

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole represents a promising, yet underexplored, molecule at the intersection of pyrazole and C-nitroso chemistry. Its synthesis is achievable through well-established organic reactions, and the known biological activities of its structural analogs suggest a rich potential for applications in drug discovery, particularly in the areas of infectious diseases and inflammation. This technical guide provides a solid foundation for researchers to begin their investigation into this intriguing compound, from its synthesis to the exploration of its biological functions.

References

-

BenchChem. (n.d.). 1-Phenylpentane-1,3-dione | 5331-64-6. Retrieved from BenchChem website.[4]

-

Roscales, S., & Csaky, A. G. (2025). Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives. Chemistry – A European Journal, 90, e202500314.[3]

-

Voskressensky, L. G., et al. (2020). Multiple biological active 4-aminopyrazoles containing trifluoromethyl and their 4-nitroso-precursors: Synthesis and evaluation. European Journal of Medicinal Chemistry, 208, 112768.[]

-

ResearchGate. (n.d.). Multiple biological active 4-aminopyrazoles containing trifluoromethyl and their 4-nitroso-precursors: Synthesis and evaluation | Request PDF. Retrieved from ResearchGate.[6]

-

National Journal of Pharmaceutical Sciences. (2021, May 15). A review of pyrazole an its derivative.[1]

-

ChemicalBook. (2022, January 29). Pyrazole - Properties, Synthesis, Reactions etc..[14]

-

Ferreira, I. C. F. R., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4655.[2]

-

Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: N-Nitroso-pyrrolidine.[11]

-

Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 1-Phenylpyrazole, 99% (gc).[10]

-

Cayman Chemical. (2025, December 4). Safety Data Sheet - Nitrosobenzene.[12]

-

ECHEMI. (n.d.). Pyrazole SDS, 288-13-1 Safety Data Sheets.[9]

-

Fisher Scientific. (n.d.). SAFETY DATA SHEET - Nitroso-R-salt.[15]

-

KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet - 4-Ethyl-1H-pyrazol-3-amine hydrochloride.[16]

-

TCI Chemicals. (n.d.). SAFETY DATA SHEET - Pyrazole.[13]

-

VWR. (n.d.). Safety Data Sheet - 1-Phenyl-3-methyl-5-pyrazolone.[8]

-

Chiron AS. (2024, November 27). SAFETY DATA SHEET - Nitroso/Nitramines, Individual Compounds (1000 µg/mL), in Methanol V.[7]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Studies in nitrosopyrazoles. Part 1. Preparative and spectroscopic studies of some 3,5-dialkyl-4-nitrosopyrazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. 1-phenylpentane-1,3-dione [stenutz.eu]

- 4. 1-Phenylpentane-1,3-dione | 5331-64-6 | Benchchem [benchchem.com]

- 6. Studies in nitrosopyrazoles. Part 2.1 Solution and solid-state NMR studies of 3,5-disubstituted and 1,3,5-trisubstituted-4-nitrosopyrazoles. Crystal s ... - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) DOI:10.1039/A607063I [pubs.rsc.org]

- 7. web-resources-prod.zeptometrix.com [web-resources-prod.zeptometrix.com]

- 8. dcfinechemicals.com [dcfinechemicals.com]

- 9. echemi.com [echemi.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. chemos.de [chemos.de]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. 1-phenylpentane-1,3-dione synthesis - chemicalbook [chemicalbook.com]

- 15. fishersci.co.uk [fishersci.co.uk]

- 16. kishida.co.jp [kishida.co.jp]

An In-Depth Technical Guide to 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole: Synthesis, Structure, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole, a heterocyclic compound belonging to the promising class of 4-nitrosopyrazoles. While specific research on this exact molecule is emerging, this document synthesizes the current understanding of its chemical structure, plausible synthetic routes, and predicted spectroscopic characteristics. Drawing upon extensive research into analogous 4-nitrosopyrazole derivatives, we explore the significant therapeutic potential of this compound, particularly in the realms of antimicrobial, anti-inflammatory, and anticancer applications. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique properties of this class of molecules.

Introduction: The Therapeutic Promise of 4-Nitrosopyrazoles

The pyrazole nucleus is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast array of biological activities, including anti-inflammatory, antimicrobial, antifungal, and antituberculosis effects[1][2]. The introduction of a nitroso group at the C4 position of the pyrazole ring gives rise to 4-nitrosopyrazoles, a subclass that has garnered significant attention for its potent and diverse pharmacological profile[1][3]. These compounds are known to exhibit a range of activities such as antibacterial, antifungal, tuberculostatic, analgesic, and anti-inflammatory properties[1][3][4].

The specific molecule of interest, 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole, combines the established pyrazole scaffold with key structural features—an ethyl group at C3, a phenyl group at C5, and a nitroso group at C4—that suggest a strong potential for biological activity. The presence of a phenyl group at the 5-position, in particular, has been associated with pronounced analgesic effects in related 4-nitrosopyrazoles[1][4]. This guide will delve into the chemical intricacies of this molecule, providing a foundation for future research and development.

Molecular Structure and Tautomerism

The chemical structure of 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole is characterized by a five-membered pyrazole ring. A key structural feature of 4-nitrosopyrazoles is the potential for tautomerism. The nitroso group (-N=O) can exist in equilibrium with its oxime (or isonitroso) form (=N-OH)[5]. This equilibrium is influenced by factors such as the solvent, pH, and the nature of substituents on the pyrazole ring. The existence of both the nitroso and oxime forms can have significant implications for the molecule's reactivity and biological interactions. In the solid state, it has been observed that the nitroso-form is often predominant[5].

Caption: Tautomeric equilibrium between the nitroso and oxime forms of 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole.

Synthesis of 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole: A Proposed Pathway

While a specific, optimized synthesis for 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole has not been detailed in the available literature, a reliable synthetic route can be proposed based on established methods for analogous 4-nitrosopyrazoles[3][4]. The most common approach involves a two-step process: the nitrosation of a β-diketone followed by a cyclization reaction with hydrazine.

Caption: Proposed two-step synthesis of 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 2-Nitroso-1-phenyl-1,3-pentanedione

-

Dissolution: Dissolve 1-phenyl-1,3-pentanedione (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0-5 °C in an ice bath.

-

Nitrosating Agent Preparation: Prepare a solution of sodium nitrite (1.1 equivalents) in water.

-

Acidification and Nitrosation: Slowly add a mineral acid, such as hydrochloric acid, to the cooled β-diketone solution to maintain an acidic pH. Subsequently, add the sodium nitrite solution dropwise while maintaining the temperature below 5 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is typically poured into ice water, and the resulting precipitate is collected by filtration, washed with cold water, and dried.

Step 2: Synthesis of 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole

-

Reaction Setup: To a solution of the crude 2-nitroso-1-phenyl-1,3-pentanedione (1.0 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).

-

Reflux: Heat the reaction mixture to reflux for several hours. Monitor the reaction progress by TLC.

-

Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the final product.

Spectroscopic Characterization (Predicted)

The definitive structural elucidation of 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole would require a full suite of spectroscopic analyses. Based on data from analogous compounds, the following spectral characteristics can be predicted:

| Spectroscopic Technique | Predicted Salient Features |

| ¹H NMR | - A broad singlet for the N-H proton of the pyrazole ring. - Aromatic protons of the phenyl group appearing as multiplets. - A quartet and a triplet corresponding to the ethyl group protons. |

| ¹³C NMR | - Resonances for the carbon atoms of the pyrazole ring. - Signals for the carbon atoms of the phenyl group. - Signals for the two carbons of the ethyl group. - A characteristic signal for the C4 carbon bearing the nitroso group. |

| FT-IR (cm⁻¹) | - A broad N-H stretching band. - Aromatic C-H stretching vibrations. - Aliphatic C-H stretching from the ethyl group. - A C=N stretching vibration from the pyrazole ring. - An N=O stretching band characteristic of the nitroso group. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound. - Characteristic fragmentation patterns involving the loss of the nitroso group and cleavage of the pyrazole ring. |

Potential Biological Activities and Mechanisms of Action

The therapeutic potential of 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole can be inferred from the extensive research on related 4-nitrosopyrazoles[1][3][4].

Antimicrobial and Antifungal Activity

Several novel 4-nitrosopyrazoles have been synthesized and evaluated for their antibacterial and antifungal activities[3]. N-unsubstituted 4-nitrosopyrazoles have shown potent antibacterial activity against various strains, including Streptococcus pyogenes and Staphylococcus aureus (including MRSA)[1][4]. The presence of the nitroso group is crucial for this activity, and the overall lipophilicity and electronic properties of the molecule, influenced by the ethyl and phenyl substituents, will likely modulate its efficacy.

Tuberculostatic Activity

N-unsubstituted 4-nitrosopyrazoles have demonstrated significant tuberculostatic activity against Mycobacterium tuberculosis[1][4]. The N-H group and a phenyl substituent at position 5 have been identified as important for high activity[3]. This suggests that 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole is a promising candidate for further investigation as a potential anti-tuberculosis agent.

Analgesic and Anti-inflammatory Effects

4-Nitrosopyrazoles bearing a phenyl group at position 5 have exhibited pronounced analgesic effects in in-vivo models[1][4]. This makes the title compound a particularly interesting subject for research into novel non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics. The mechanism may involve the inhibition of cyclooxygenase (COX) enzymes, a common target for anti-inflammatory agents.

Anticancer Potential

Nitroso compounds have been investigated as potential anticancer agents, with some acting as inhibitors of cyclin-dependent kinases (CDKs) which are crucial for cell cycle regulation[3][6]. The pyrazole scaffold itself is present in many anticancer drugs[2]. The combination of the nitroso group and the pyrazole ring in 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole could lead to synergistic effects, potentially through the induction of oxidative stress or DNA damage in cancer cells[3].

Caption: Potential therapeutic applications of 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole.

Future Directions and Conclusion

3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole represents a molecule of significant interest at the intersection of heterocyclic chemistry and drug discovery. While this guide provides a robust theoretical framework, the next crucial steps involve the practical synthesis, purification, and comprehensive spectroscopic characterization of this compound. Subsequent in-vitro and in-vivo biological evaluations are warranted to validate the predicted therapeutic activities. Further research into its mechanism of action, structure-activity relationships, and potential toxicological profile will be essential for its development as a potential therapeutic agent. The rich pharmacology of the 4-nitrosopyrazole class strongly suggests that 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole is a worthy candidate for such investigations.

References

-

Roscales, S., & Csáky, A. G. (2025). Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives. ChemPlusChem, 90. [Link]

-

ResearchGate. (n.d.). Multiple biological active 4-aminopyrazoles containing trifluoromethyl and their 4-nitroso-precursors: Synthesis and evaluation | Request PDF. [Link]

-

PubMed. (2020). Multiple biological active 4-aminopyrazoles containing trifluoromethyl and their 4-nitroso-precursors: Synthesis and evaluation. [Link]

-

Biointerface Research in Applied Chemistry. (2021). Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. [Link]

-

Scholarly Journals. (2021). Nitrosopyrazolone Metal Complexes, Synthesis, Characterization and Biological Studies. [Link]

-

ResearchGate. (n.d.). Synthesis of nitrosopyrazoles 81. | Download Scientific Diagram. [Link]

-

National Center for Biotechnology Information. (n.d.). 3,5-Dimethyl-4-nitroso-1H-pyrazole. [Link]

-

MDPI. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. [Link]

-

PubChem. (n.d.). 3-ethyl-4-phenyl-1H-pyrazol-5-amine. [Link]

-

Atlantis Press. (n.d.). Synthesis of 3-phenyl-1H-pyrazole derivatives. [Link]

-

PubChem. (n.d.). 1H-Pyrazole, 3-ethyl-4,5-dihydro-. [Link]

-

ResearchGate. (2025). Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multiple biological active 4-aminopyrazoles containing trifluoromethyl and their 4-nitroso-precursors: Synthesis and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3,5-Dimethyl-4-nitroso-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

3-ethyl-4-nitroso-5-phenyl-1H-pyrazole molecular weight and formula

Executive Summary

3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole is a functionalized heterocyclic compound belonging to the nitrosopyrazole class.[1][2] Characterized by its distinct blue-green coloration in non-polar solvents (indicative of the nitroso monomer) and potential for tautomeric equilibrium, this molecule serves as a critical intermediate in the synthesis of 4-aminopyrazoles and as a chelating ligand in coordination chemistry.

Core Chemical Identity

| Parameter | Value |

| CAS Registry Number | 824969-01-9 |

| Molecular Formula | C₁₁H₁₁N₃O |

| Molecular Weight | 201.23 g/mol |

| Exact Mass | 201.0902 |

| SMILES | CCC1=NNC(C2=CC=CC=C2)=C1N=O[1] |

| Appearance | Deep green/blue solid (nitroso form) or yellow/colorless (oxime tautomer) |

Part 1: Structural Dynamics & Tautomerism

For researchers working with 3-ethyl-4-nitroso-5-phenyl-1H-pyrazole, understanding its tautomeric nature is non-negotiable. Unlike simple arenes, 4-nitrosopyrazoles bearing a proton on the ring nitrogen (N1) exist in a dynamic equilibrium between the nitroso and oxime forms.

The Nitroso-Oxime Equilibrium

The stability of the tautomers is solvent-dependent.

-

Nitroso Form (A): Predominates in non-polar solvents (e.g.,

, Benzene). It is characterized by a deep green or blue color due to the -

Oxime Form (B): Predominates in polar solvents (e.g., DMSO, Methanol) or the solid state. It is typically yellow or colorless and is stabilized by intermolecular hydrogen bonding.

Implication for Analysis:

-

NMR: In

, you will likely observe the oxime tautomer signals (broad OH peak, shielded ring carbons). -

UV-Vis: A strong absorption band at ~650–700 nm indicates the presence of the nitroso monomer.

Figure 1: Tautomeric equilibrium between the 4-nitroso and 4-oxime forms of the pyrazole derivative.

Part 2: Synthesis Protocol

The synthesis of 3-ethyl-4-nitroso-5-phenyl-1H-pyrazole is a two-stage process. First, the pyrazole core is constructed via the Knorr Pyrazole Synthesis , followed by Electrophilic Aromatic Nitrosation .

Stage 1: Synthesis of Precursor (3-Ethyl-5-phenyl-1H-pyrazole)

Reagents: 1-Phenylpentane-1,3-dione, Hydrazine Hydrate (

-

Preparation: Dissolve 1-phenylpentane-1,3-dione (1.0 eq) in Ethanol (

). -

Cyclization: Add Hydrazine Hydrate (1.2 eq) dropwise at room temperature.

-

Reflux: Heat the mixture to reflux for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1).

-

Isolation: Evaporate solvent under reduced pressure. The residue is usually a solid or thick oil. Recrystallize from ethanol/water if necessary.

Stage 2: Nitrosation to Target Molecule

Reagents: 3-Ethyl-5-phenyl-1H-pyrazole (from Stage 1), Sodium Nitrite (

-

Solubilization: Dissolve the pyrazole precursor in Glacial Acetic Acid (

). -

Temperature Control: Cool the solution to 0–5°C in an ice bath.

-

Critical Control Point: Temperature must remain low to prevent decomposition of the nitrous acid intermediate and to favor the formation of the nitroso product over diazonium byproducts.

-

-

Nitrosation: Add an aqueous solution of Sodium Nitrite (1.2 eq) dropwise over 30 minutes.

-

Observation: The solution will transition from colorless/pale yellow to a deep green/blue (nitroso formation) or potentially precipitate a yellow solid (oxime form) depending on concentration.

-

-

Quenching & Precipitation: Stir for 1 hour at 0°C. Pour the reaction mixture into crushed ice/water.

-

Filtration: Collect the precipitate by vacuum filtration. Wash thoroughly with cold water to remove residual acid.

-

Purification: Recrystallize from Ethanol or Methanol.

-

Note: The product may crystallize as the oxime (yellow) but dissolve in organic solvents as the nitroso (green).

-

Figure 2: Synthetic pathway from diketone precursor to the final nitroso-pyrazole.

Part 3: Applications & Biological Context[4][5][6]

Drug Development Intermediate

The 4-nitroso group is a versatile handle in medicinal chemistry.

-

Reduction to Amines: Catalytic hydrogenation (

) or chemical reduction ( -

Bioactivity: 4-aminopyrazoles derived from this scaffold have demonstrated antifungal and antitubercular activity [1]. The 3-ethyl-5-phenyl substitution pattern modulates lipophilicity (LogP), influencing membrane permeability.

Coordination Chemistry

The nitroso nitrogen and the ring nitrogen (N2) can act as a bidentate ligand system for transition metals (e.g., Cu(II), Ni(II), Pd(II)).

-

Chelation: Forms stable 5-membered chelate rings.

-

Chromophores: These complexes are often intensely colored, useful for colorimetric detection of metal ions.

References

-

Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives. National Institutes of Health (PMC). [Link]

-

Synthesis of biological active compounds based on trifluoromethylcontaining 4-nitrosopyrazoles. ResearchGate. [Link]

-

3-Ethyl-4-phenyl-1H-pyrazol-5-amine (Related Structure/Precursor Data). PubChem.[4] [Link]

Sources

Navigating the Solubility Landscape of Novel Pyrazole Derivatives: A Technical Guide for Researchers

A Case Study on 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a promising therapeutic agent from the laboratory to the clinic is fraught with challenges, with poor aqueous solubility being a primary contributor to late-stage attrition. For medicinal chemists and drug development professionals, understanding and optimizing the solubility of a lead compound is paramount. Pyrazole derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs.[1][2] Their versatile scaffold allows for extensive chemical modification to fine-tune pharmacological activity; however, these modifications can inadvertently lead to poor solubility.[3][4]

Factors Influencing the Solubility of Pyrazole Derivatives

The solubility of a pyrazole derivative is a multifactorial property governed by its inherent physicochemical characteristics.[3][4] Key determinants include:

-

Substituents: The nature of the groups attached to the pyrazole ring is a critical factor. The ethyl and phenyl groups in our target compound are largely non-polar, which would likely decrease aqueous solubility. The nitroso group, while polar, can also participate in intermolecular interactions that may affect solubility.[3][4][5]

-

Molecular Weight: Generally, an increase in molecular weight can lead to decreased solubility as it becomes more challenging for solvent molecules to surround the larger molecule.[3]

-

Crystal Lattice Energy: The strength of the intermolecular forces within the crystal structure of the solid compound must be overcome by solvent-solute interactions for dissolution to occur. Strong hydrogen bonding and π-π stacking interactions can result in high lattice energy and, consequently, low solubility.[4]

-

Intermolecular Forces: The ability of the compound to form hydrogen bonds with the solvent is crucial for aqueous solubility. The nitrogen atoms in the pyrazole ring and the oxygen of the nitroso group can act as hydrogen bond acceptors.[2][4]

-

pH: For ionizable compounds, the pH of the medium can significantly impact solubility. The pyrazole ring has a basic nitrogen atom that can be protonated in acidic conditions, potentially increasing aqueous solubility.[2][3]

Predictive Insights into the Physicochemical Properties of 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole

In the absence of experimental data, computational tools can provide valuable initial assessments of a compound's properties. These predictions help in designing appropriate experimental strategies.

| Property | Predicted Value/Characteristic | Implication for Solubility |

| Molecular Weight | ~217.23 g/mol | Moderate, but the overall structure is non-polar. |

| logP (Octanol-Water Partition Coefficient) | Likely > 2 | Indicates a preference for a lipid environment over an aqueous one, suggesting low water solubility. |

| Topological Polar Surface Area (TPSA) | ~50-60 Ų | A moderate TPSA suggests some potential for interaction with polar solvents. |

| Hydrogen Bond Donors | 1 (from the pyrazole NH) | Limited hydrogen bond donating capacity. |

| Hydrogen Bond Acceptors | 3 (two N atoms in the pyrazole ring, one O in the nitroso group) | Can accept hydrogen bonds from protic solvents. |

| pKa (acidic and basic) | The pyrazole NH is weakly acidic; a nitrogen in the ring is basic. | Ionization at different pH values will influence solubility. |

Note: These are estimated values based on the structure and general properties of similar molecules. Experimental verification is essential.

Experimental Determination of Thermodynamic Solubility

The following protocol outlines a robust method for determining the thermodynamic solubility of a novel compound like 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole. This "gold standard" shake-flask method measures the equilibrium solubility of a compound in a specific solvent system.

Protocol: Shake-Flask Method for Thermodynamic Solubility

Objective: To determine the equilibrium solubility of 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole in various aqueous and organic solvents.

Materials:

-

3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole (solid)

-

Selection of solvents (e.g., deionized water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 M HCl, ethanol, methanol, acetone, dichloromethane, toluene)[3]

-

Vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

Procedure:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of the test compound in a solvent in which it is freely soluble (e.g., DMSO or methanol). This will be used to create a calibration curve.

-

Calibration Curve Generation: Create a series of dilutions from the stock solution to generate a standard calibration curve using the HPLC method. This curve will be used to determine the concentration of the compound in the solubility samples.

-

Sample Preparation: Add an excess amount of the solid compound to a vial. The excess is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Tightly cap the vials and place them on a shaker or rotator in a constant temperature bath (e.g., 25°C or 37°C). Allow the samples to equilibrate for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw a known volume of the supernatant, being cautious not to disturb the solid pellet.

-

Filtration: Filter the collected supernatant through a syringe filter to remove any remaining solid particles.

-

Dilution: Dilute the filtered supernatant with the mobile phase of the HPLC to a concentration that falls within the range of the calibration curve.

-

Analysis: Analyze the diluted samples by HPLC to determine the concentration of the dissolved compound.

-

Calculation: Use the calibration curve to calculate the concentration of the compound in the original supernatant. This value represents the thermodynamic solubility.

Experimental Workflow for Solubility Determination

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

While specific solubility data for 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole remains to be experimentally determined, this guide provides a robust framework for its investigation. By understanding the key factors that influence the solubility of pyrazole derivatives and by employing rigorous experimental and computational methodologies, researchers can effectively characterize and optimize the solubility of novel compounds, a critical step in the path toward developing new medicines.

References

-

Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]

-

Faisal, M., et al. (2025, November 23). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. PMC. Retrieved from [Link]

-

Gontijo, V. S., et al. (n.d.). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PMC - NIH. Retrieved from [Link]

-

Jana, S. B. (2024, March 6). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. Preprints.org. Retrieved from [Link]

-

El kihel, A., et al. (n.d.). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. PMC. Retrieved from [Link]

-

University of Toronto. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Nanopartikel.info. (n.d.). nanoGR R Standard Operation Procedure for static solubility testing of NM suspension. Retrieved from [Link]

-

TSI Journals. (2021, November 26). The Recent Development of the Pyrazoles : A Review. Retrieved from [Link]

-

ResearchGate. (2022, December 5). Are nitroso compounds soluble in water?. Retrieved from [Link]

-

EPJ Web of Conferences. (n.d.). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Retrieved from [Link]

Sources

Navigating the Nitrogen Frontier: Novel Heterocyclic Nitroso Compounds for Drug Discovery

Executive Summary

For decades, the term "nitroso" in pharmaceutical development was synonymous with "toxicity," largely due to the carcinogenic profile of N-nitrosamines. However, a paradigm shift is underway. Novel heterocyclic C-nitroso compounds and nitroxyl (HNO) donors are emerging as precision warheads in oncology, cardiovascular medicine, and antimicrobial therapy. Unlike their unstable aliphatic counterparts, heterocyclic scaffolds offer tunable electronic environments that stabilize the nitroso moiety, allowing for controlled release of Nitric Oxide (NO) or Nitroxyl (HNO), or acting as hypoxia-activated cytotoxins.

This technical guide dissects the chemistry, biology, and synthetic strategies required to harness these compounds, moving beyond the stigma of toxicity to the precision of targeted therapy.[1]

Part 1: Chemical Biology & Mechanism of Action

The therapeutic utility of heterocyclic nitroso compounds hinges on three distinct mechanisms: Hypoxia-Selective Bioactivation , NO/HNO Donation , and Covalent Inhibition .

Hypoxia-Activated Prodrugs (HAPs)

In solid tumors, the hypoxic microenvironment (O₂ < 0.1%) renders cells resistant to radiotherapy. Heterocyclic nitro compounds (e.g., benzotriazines, nitroimidazoles) exploit this by acting as prodrugs.[2]

-

Mechanism: One-electron reductases (e.g., P450 reductase) reduce the nitro group to a radical anion.[3] In normoxia, O₂ re-oxidizes this radical (futile cycle), preventing toxicity.[3] In hypoxia, the radical disproportionates or reduces further to the nitroso intermediate, which is the gateway to the cytotoxic hydroxylamine/amine or DNA-alkylating species.

-

Key Insight: The nitroso intermediate is often the electrophilic species responsible for inhibiting DNA repair enzymes (e.g., O6-alkylguanine-DNA alkyltransferase) or generating DNA crosslinks.

The Monomer-Dimer Equilibrium & NO Release

A unique feature of C-nitroso heterocycles is their equilibrium between a colored (blue/green) monomer and a colorless azodioxy dimer.[4]

-

The Monomer: Paramagnetic and reactive. It can undergo homolytic C-N bond scission to release NO[5][6][7]• and a carbon-centered radical.[5][7]

-

The Dimer: Thermodynamically stable storage form.

-

Design Rule: To promote NO release, steric bulk (e.g., ortho-substitution on the heterocycle) is introduced to destabilize the dimer, shifting the equilibrium toward the active monomer.

Nitroxyl (HNO) Donation

HNO (the protonated one-electron reduction product of NO) targets thiols (cysteines) rather than heme iron. Heterocyclic acyloxy nitroso compounds (derived from Diels-Alder adducts) can undergo retro-Diels-Alder reactions or hydrolysis to release HNO, offering distinct hemodynamic profiles for heart failure treatment compared to classical nitrates.

Visualization: The Hypoxia Activation Cascade

Caption: Figure 1.[3][4][8][9][10] The hypoxia-selective bioactivation pathway.[2] In normoxia, the futile cycle prevents toxicity. In hypoxia, the cascade proceeds to the active nitroso and hydroxylamine species.[11]

Part 2: Strategic Synthesis & Stability Engineering

Synthesizing stable C-nitroso heterocycles requires navigating the fine line between reactivity and decomposition.

Synthetic Protocol: Oxidation of N-Heterocyclic Hydroxylamines

This is the most reliable method for generating C-nitroso compounds with high purity.

Target: 4-Nitroso-3,5-dimethylpyrazole (Example NO Donor).

Step-by-Step Methodology:

-

Precursor Synthesis: React 2,4-pentanedione with hydrazine to form 3,5-dimethylpyrazole. Nitrosate using NaNO₂/HCl to form the 4-nitrosopyrazole (direct nitrosation works for electron-rich heterocycles).

-

Alternative (Oxidation Route): For electron-deficient heterocycles (e.g., pyridines), first synthesize the hydroxylamine via partial reduction of the nitro precursor (Zn/NH₄Cl).

-

Oxidation:

-

Dissolve the hydroxylamine (1.0 eq) in DCM or MeOH.

-

Add FeCl₃ (2.0 eq) or Oxone (0.5 eq) at 0°C.

-

Observation: The solution will turn transiently blue/green (monomer formation).

-

-

Isolation:

-

Extract immediately with cold ether.

-

Wash with water to remove oxidant salts.

-

Dry over MgSO₄ and concentrate in vacuo at low temperature (<25°C).

-

Note: The product often precipitates as a solid dimer (colorless/yellow) upon concentration.

-

Stability Engineering Table

To modulate the half-life of NO release, modify the heterocyclic core as follows:

| Structural Modification | Effect on Nitroso Group | Biological Consequence |

| Electron-Withdrawing Groups (EWG) (e.g., -CN, -CF3 at C3/C5) | Destabilizes the C-N bond (homolysis). | Faster NO Release. Increases electrophilicity (better DNA binding). |

| Electron-Donating Groups (EDG) (e.g., -OMe, -NMe2) | Stabilizes the C-N bond. | Slower NO Release. Promotes dimerization (storage stability). |

| Steric Bulk (Ortho) (e.g., t-Butyl, Isopropyl) | Prevents dimerization. | Constitutive Activity. Shifts equilibrium to the active monomer. |

| Heteroatom Variation (Pyridine vs. Pyrimidine) | Alters redox potential. | Tunable Hypoxia Selectivity. Pyrimidines reduce more easily than pyridines. |

Part 3: Therapeutic Architectures

Oncology: The "Smart" Cytotoxins

-

Benzotriazine N-oxides (e.g., Tirapazamine derivatives): These are not simple nitroso compounds but generate nitroso intermediates. Newer analogs (e.g., SN30000) improve solubility and bystander effects.

-

Nitrosopyrimidines (e.g., NU6027): Originally designed as CDK inhibitors.[12] The nitroso group acts as a pharmacophore that interacts with the ATP-binding pocket via hydrogen bonding (as the dimer) or covalent modification (as the monomer).

Cardiovascular: HNO Donors

-

Acyloxy Nitroso Compounds: Synthesized via the oxidation of hydroxamic acids. They release HNO and the corresponding acid upon hydrolysis.

-

Application: Treatment of decompensated heart failure. HNO increases cardiac contractility (inotropy) without the chronotropic (heart rate) side effects of traditional inotropes, by modifying sarcoplasmic reticulum Ca²⁺ ATPase (SERCA2a).

Visualization: Drug Discovery Pipeline

Caption: Figure 2. Integrated workflow for discovering therapeutic heterocyclic nitroso compounds.

Part 4: Safety & Toxicology (E-E-A-T)

The Nitrosamine Distinction

It is critical to distinguish C-nitroso heterocycles from N-nitrosamines .

-

N-Nitrosamines (R₂N-N=O): Require metabolic activation (α-hydroxylation) to form diazonium ions that alkylate DNA. Highly carcinogenic.[10]

-

C-Nitroso Heterocycles (Ar-N=O): Generally act via radical mechanisms or direct nucleophilic attack. While they can be toxic (e.g., nitrosobenzene causes methemoglobinemia by oxidizing Fe²⁺ in heme), they do not typically follow the specific alkylation pathway of nitrosamines.

Mandatory Safety Assays

-

Ames Test (Salmonella typhimurium): Essential to rule out mutagenicity. Many C-nitroso compounds are mutagenic; structure-activity relationship (SAR) optimization is required to minimize DNA interaction while maintaining therapeutic enzyme inhibition.

-

Hemolysis & Methemoglobin Assay: Since nitroso compounds react with heme, quantifying methemoglobin formation in whole blood is a " go/no-go " gate.

References

-

Roscales, S., & Csáky, A. G. (2025).[1][13] Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives. ChemPlusChem. Link

-

Chakrapani, H., Bartberger, M. D., & Toone, E. J. (2009). C-Nitroso Donors of Nitric Oxide. The Journal of Organic Chemistry. Link

-

Kutryb-Zajac, B., et al. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Molecules. Link

-

Miranda, K. M., et al. (2005).[14] The Pharmacology of Nitroxyl (HNO) and Its Therapeutic Potential: Not Just the Janus Face of NO. British Journal of Pharmacology. Link

-

Wang, P. G., et al. (2002). Nitric Oxide Donors: Chemical Activities and Biological Applications. Chemical Reviews. Link

Sources

- 1. Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hypoxia-activated prodrugs and redox-responsive nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. scribd.com [scribd.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. C-nitroso donors of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Recent Advances in the Synthesis and Biomedical Applications of Heterocyclic NO-Donors [mdpi.com]

- 9. Nitrosamines crisis in pharmaceuticals − Insights on toxicological implications, root causes and risk assessment: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tonylutz.net [tonylutz.net]

- 11. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. semanticscholar.org [semanticscholar.org]

- 14. The Pharmacology of Nitroxyl (HNO) and Its Therapeutic Potential: Not Just the Janus Face of NO - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Uncharted: A Technical Safety Guide to 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Profile of a Novel Pyrazole Derivative

3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole core, a structure of significant interest in medicinal chemistry due to its diverse biological activities.[1] The presence of a nitroso group suggests potential applications as a nitric oxide (NO) donor, a property observed in other nitroso pyrazoles with anti-inflammatory effects.[2] However, the nitroso functional group also introduces a significant toxicological concern, as many nitrosamines are known to be potent carcinogens.[3] This dual nature of reactivity and potential hazard necessitates a thorough and cautious approach to its handling and use in experimental settings.

This guide is structured to provide a comprehensive safety profile, moving from hazard identification to practical protocols for safe handling, emergency response, and disposal. The information herein is extrapolated from data on analogous pyrazole derivatives and the well-documented chemistry of nitroso compounds.

Hazard Identification and Classification: A Composite Risk Profile

Due to the lack of specific toxicological data for 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole, a composite hazard profile has been constructed based on the known hazards of its structural components: the pyrazole ring and the nitroso group.

Likely GHS Hazard Classifications:

| Hazard Class | Category | Hazard Statement | Basis for Classification |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Based on SDS for similar pyrazole compounds.[4][5][6][7] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Based on SDS for similar pyrazole compounds.[5][6][7][8][9][10] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | Based on SDS for similar pyrazole compounds.[4][5][6][7][8] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Based on SDS for similar pyrazole compounds.[5][6][7] |

| Carcinogenicity | Category 1B or 2 | H350: May cause cancer | Based on the known carcinogenicity of many nitroso compounds.[3][11] |

| Reproductive Toxicity | Suspected | H361: Suspected of damaging fertility or the unborn child | A precautionary classification due to the potential for genotoxicity associated with some nitroso compounds.[11] |

Visualizing the Hazard Profile:

Caption: Inferred hazard profile for 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole.

Physicochemical Properties and Stability

While experimental data for 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole is not available, the following table provides estimated properties based on related structures.

| Property | Estimated Value/Information | Source/Rationale |

| Molecular Formula | C11H11N3O | Based on chemical structure. |

| Molecular Weight | 201.23 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a colored solid (yellow, green, or blue) | Nitroso compounds are often colored. |

| Solubility | Likely soluble in organic solvents (e.g., DMSO, DMF, ethanol) and sparingly soluble in water. | General solubility of similar organic compounds. |

| Stability | Stable under recommended storage conditions. May be sensitive to light, heat, and strong acids or bases. | Based on general stability of nitroso and pyrazole compounds.[6] |

| Hazardous Decomposition Products | Oxides of nitrogen (NOx), carbon monoxide (CO), carbon dioxide (CO2). | Expected combustion products for nitrogenous organic compounds.[5][8] |

Safe Handling and Personal Protective Equipment (PPE)

Given the potential for significant health hazards, a stringent approach to safe handling is mandatory. The "ALARA" (As Low As Reasonably Achievable) principle for exposure should be strictly followed.

Workflow for Safe Handling:

Caption: A systematic workflow for the safe handling of 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole.

Detailed Protocols:

-

Engineering Controls: All work with this compound, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile) and inspect them before use. Dispose of contaminated gloves properly.[7]

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.[7]

-

Skin and Body Protection: A lab coat is required. For larger quantities or in case of potential spills, a chemical-resistant apron or suit should be considered.[7]

-

Respiratory Protection: If working outside of a fume hood is unavoidable (which is strongly discouraged), a NIOSH-approved respirator with an organic vapor cartridge is necessary.

-

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[6][7]

Emergency Procedures

A clear and well-rehearsed emergency plan is critical.

Emergency Response Decision Tree:

Caption: A decision tree for first aid response to exposure incidents.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][5]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

-

Specific Hazards: Combustion may produce toxic fumes of nitrogen oxides and carbon monoxide.[5]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Storage and Disposal

Proper storage and disposal are crucial to prevent accidental exposure and environmental contamination.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[6] Consider storage in a designated area for carcinogens.

-

Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. It is recommended to use a licensed professional waste disposal service. Do not allow the material to enter drains or waterways.[4]

Conclusion: A Commitment to Proactive Safety

While 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole holds potential for scientific advancement, its novel nature and the presence of a hazardous nitroso functional group demand the utmost respect and caution. The safety protocols outlined in this guide, derived from the best available data on analogous compounds, provide a robust framework for its responsible use. Adherence to these guidelines is not merely a matter of compliance but a fundamental aspect of scientific integrity and a commitment to the well-being of all laboratory personnel. As more specific data becomes available, these recommendations should be reviewed and updated accordingly.

References

- Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives - PMC - NIH. (2025, October 9).

- 3 - Safety Data Sheet.

- Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - MDPI. (2020, July 30).

- Reactivity of ethyl nitrosoacrylate toward pyrrole, indole and pyrrolo[3,2-c]carbazole: an experimental and theoretical study - Frontiers. (2023, August 7).

- Reactivity of ethyl nitrosoacrylate toward pyrrole, indole and pyrrolo[3,2-c]carbazole: an experimental and theoretical study - PMC. (2023, August 8).

- (PDF) Nitropyrazoles (review) - ResearchGate. (2025, August 5).

- SAFETY DATA SHEET - Fisher Scientific. (2010, November 16).

- SAFETY DATA SHEET - Fisher Scientific. (2009, November 4).

- SAFETY DATA SHEET - Fisher Scientific.

- SAFETY DATA SHEET - TCI Chemicals. (2025, October 27).

- SAFETY DATA SHEET - CymitQuimica. (2022, August 12).

- Safety Data Sheet - Angene Chemical. (2025, July 12).

- 3,5-Dimethyl-4-nitroso-1H-pyrazole - PMC.

- 3-ethyl-4-phenyl-1H-pyrazol-5-amine - PubChem.

- 1H-Pyrazole, 3-ethyl-4,5-dihydro- | C5H10N2 - PubChem.

- SAFETY DATA SHEET - Fisher Scientific.

- Pyrazole, 3,5-dimethyl-4-nitroso-1-phenyl- - Hazard.

- Sigma N3385 - • SAFETY DATA SHEET. (2026, February 5).

- 110335-22-3|3-Ethyl-4-phenyl-1H-pyrazol-5-amine - BLDpharm.

- Synthesis of 3-phenyl-1H-pyrazole derivatives - Atlantis Press.

- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry.

- 1-nitroso-3-phenyl-4,5-dihydro-1H-pyrazole - Chemical Synthesis Database. (2025, May 20).

- 5 - SAFETY DATA SHEET.

- Nitrosamines in Medicines - What are the issues? - British Toxicology Society. (2022, December 1).

- 1637223-69-8 | Ethyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate.

- Synthesis of 3-methyl-4-phenyl-1H-pyrazole 5. - ResearchGate.

- A convenient synthesis of 3- and 5-amino-1H-pyrazoles via 3(5)-amino-4-(ethylsulfinyl)-1H-pyrazole desulfinylation - ResearchGate. (2025, December 5).

- Ethyl 5-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylate | ChemScene.

- ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate - Chemical Synthesis Database. (2025, May 20).

- Identity - ECHA CHEM.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thebts.org [thebts.org]

- 4. dcfinechemicals.com [dcfinechemicals.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. fishersci.com [fishersci.com]

- 7. angenechemical.com [angenechemical.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

Strategic Synthesis of Substituted 4-Nitrosopyrazoles: Pathways, Mechanisms, and Practical Applications

An In-depth Technical Guide:

Foreword: The Strategic Importance of 4-Nitrosopyrazoles

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents.[1][2][3] The introduction of a nitroso group at the C4 position creates a highly versatile and reactive intermediate, unlocking a vast chemical space for drug discovery and development. These 4-nitrosopyrazole derivatives are not merely synthetic curiosities; they have demonstrated significant potential as antibacterial, antifungal, and antitubercular agents.[4] This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the primary synthetic pathways to this valuable class of compounds. We will move beyond simple procedural lists to dissect the underlying chemical principles, offering field-proven insights into why specific reagents and conditions are chosen, thereby empowering researchers to adapt and innovate in their own laboratories.

Part 1: Direct C4 Electrophilic Nitrosation of Pre-formed Pyrazole Scaffolds

The most direct approach to 4-nitrosopyrazoles involves the electrophilic substitution on a pre-existing, suitably activated pyrazole ring. The pyrazole system is an electron-rich heterocycle, making it susceptible to attack by electrophilic nitrosating agents.[5] Theoretical calculations and experimental evidence confirm that electrophilic substitution, such as nitration and bromination, occurs selectively at the 4-position of the pyrazole ring.[6][7] This regioselectivity is attributed to the electronic distribution within the ring, which directs the electrophile to the C4 carbon.

The core of this strategy lies in the generation of a potent electrophilic nitrosating species, typically the nitrosonium ion (NO⁺) or a related carrier, which then attacks the pyrazole ring.

Figure 1: General mechanism of electrophilic C4-nitrosation on a pyrazole ring.

Key Nitrosating Systems and Methodologies

The choice of nitrosating agent is critical and depends on the substrate's reactivity and the desired reaction conditions.

A. Sodium Nitrite in Acidic Media (NaNO₂/Acid)

This classic and cost-effective method relies on the in situ generation of nitrous acid (HNO₂), which in the presence of a strong acid, forms the potent nitrosonium ion (NO⁺).

-

Causality Behind Experimental Choices: The use of a strong, non-aqueous acid like trifluoroacetic acid (TFA) is often preferred over mineral acids to avoid side reactions and ensure solubility of the organic substrate. The reaction is typically run at 0 °C to control the exothermic nature of the reaction and the stability of the nitrosating species.[5]

Protocol 1: Nitrosation of 4-Trimethylsilylpyrazole using NaNO₂/TFA [5]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-trimethylsilylpyrazole (1 eq.) in a suitable solvent like dichloromethane.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: Add trifluoroacetic acid (TFA) (2 eq.) dropwise to the solution, maintaining the temperature at 0 °C.

-

Nitrosation: Add solid sodium nitrite (NaNO₂) (1.5 eq.) portion-wise over 30 minutes. The reaction mixture will typically change color.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Carefully quench the reaction by pouring it into ice-cold water. Neutralize the solution with a saturated sodium bicarbonate solution.

-

Extraction & Purification: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 4-nitrosopyrazole.

B. Alkyl Nitrites (e.g., Isoamyl Nitrite, tert-Butyl Nitrite)

Alkyl nitrites serve as effective, organic-soluble sources of the nitroso group, often requiring milder acidic conditions or even proceeding under neutral conditions in polar aprotic solvents.[8][9] They are particularly useful for substrates sensitive to strong mineral acids.

-

Causality Behind Experimental Choices: Isoamyl nitrite or tert-butyl nitrite (TBN) are frequently used due to their commercial availability and appropriate reactivity.[9][10] Reactions are often conducted in solvents like glacial acetic acid or DMSO. The acid acts as a catalyst to facilitate the release of the nitrosating agent.[5]

C. Dinitrogen Trioxide (N₂O₃)

Dinitrogen trioxide is a highly reactive and efficient nitrosating agent with excellent atom economy.[11][12] However, its instability requires it to be generated in situ or by using specialized flow chemistry setups.[12][13][14] It is formed by the reaction of nitric oxide (NO) with nitrogen dioxide (NO₂) or oxygen.

Comparative Data for Direct Nitrosation

| Nitrosating System | Typical Substrate(s) | Conditions | Typical Yield | Reference(s) |

| NaNO₂ / TFA | 4-Trimethylsilylpyrazole | 0 °C, CH₂Cl₂ | Good | [5] |

| NaNO₂ / Acetic Acid | 3,5-Diamino-2H-1,2,6-thiadiazine 1,1-dioxides | 0-5 °C, DMF/H₂O | Good | [5] |

| Isoamyl Nitrite / Acetic Acid | 3-Ethoxycarbonyl-5,5-dimethyl-2-phenyl-1-pyrroline-1-oxide | Reflux | Moderate | [5] |

| Nitrosyl Chloride (NOCl) | Dipivaloylmethane | Ether or Acetic Acid | ~50% | [5] |

Part 2: Convergent Synthesis via Condensation and Cyclization

An elegant and highly versatile alternative to direct nitrosation is the construction of the pyrazole ring from acyclic precursors, incorporating the nitroso group during the cyclization process. The most prominent of these methods involves the reaction of a nitrosated 1,3-dicarbonyl compound with a hydrazine.

This one-pot, two-step approach offers significant advantages in terms of molecular diversity, as substituents at the N1, C3, and C5 positions can be readily varied by choosing the appropriate starting 1,3-diketone and hydrazine derivative.[4][15]

Figure 2: Workflow for the one-pot synthesis of 4-nitrosopyrazoles from 1,3-diketones.

-

Causality Behind Experimental Choices: The first step involves the nitrosation of the active methylene group located between the two carbonyls of the 1,3-diketone. This position is highly acidic and readily deprotonates to form an enolate, which is the nucleophilic species that attacks the nitrosating agent. The subsequent addition of hydrazine triggers a cyclocondensation reaction. One nitrogen of the hydrazine attacks one carbonyl group, and the other nitrogen attacks the second carbonyl, leading to the formation of the stable five-membered pyrazole ring after dehydration.

Protocol 2: One-Pot Synthesis of 3-Trifluoromethyl-4-nitroso-5-arylpyrazoles [4][15]

-

Reaction Setup: To a solution of a trifluoromethyl-substituted 1,3-diketone (1 eq.) in ethanol at 0 °C, add a solution of sodium nitrite (1.1 eq.) in water.

-

Nitrosation: Acidify the mixture by slowly adding 2M hydrochloric acid dropwise while maintaining the temperature below 5 °C. Stir the reaction for 1-2 hours at this temperature. The formation of the intermediate α-nitroso-1,3-diketone can be observed.

-

Hydrazine Addition: To the same reaction mixture, add the desired hydrazine hydrochloride (e.g., hydrazine monohydrate or phenylhydrazine hydrochloride) (1 eq.).

-

Cyclization: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the cyclization can be monitored by TLC.

-

Isolation: The product often precipitates from the reaction mixture. Collect the solid by filtration, wash with cold water and then a small amount of cold ethanol.

-

Purification: If necessary, the product can be recrystallized from a suitable solvent like ethanol or purified by column chromatography to yield the pure 4-nitrosopyrazole derivative.

Part 3: Spectroscopic Characterization and Tautomerism

The structural elucidation of 4-nitrosopyrazoles is routinely performed using standard spectroscopic techniques. However, a key feature of these compounds is their existence in a tautomeric equilibrium between the blue or green nitroso form and the colorless or yellow oxime form (4-hydroxyiminopyrazole). In many cases, the oxime tautomer is the predominant species, especially in the solid state.[16]

-

NMR Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure. In the case of the oxime tautomer, a characteristic signal for the oxime proton (-NOH) can often be observed in the ¹H NMR spectrum at a downfield chemical shift (e.g., ~15 ppm).[16]

-

IR Spectroscopy: The IR spectrum can help distinguish between the tautomers. The nitroso form will show a characteristic N=O stretch, while the oxime form will exhibit a broad O-H stretch and a C=N stretch.

-

Mass Spectrometry: Provides confirmation of the molecular weight and fragmentation patterns consistent with the expected structure.

Conclusion

The synthesis of substituted 4-nitrosopyrazoles is accessible through two primary strategic approaches: direct electrophilic nitrosation of a pre-formed pyrazole ring and convergent synthesis via the cyclocondensation of a nitrosated 1,3-dicarbonyl precursor with a hydrazine. The direct nitrosation method is straightforward for activated pyrazoles, utilizing common reagents like sodium nitrite or alkyl nitrites. The one-pot cyclocondensation strategy offers superior flexibility for introducing a wide range of substituents at the N1, C3, and C5 positions, making it a powerful tool for generating libraries of analogues for drug discovery. A thorough understanding of the underlying mechanisms and the tautomeric nature of the final products is essential for the successful synthesis and characterization of these medicinally important heterocycles.

References

-

Gilchrist, T. L. (2001). Preparations of C-Nitroso Compounds. National Center for Biotechnology Information. Available at: [Link]

-

Finlayson, W. L., & Huisgen, R. (1959). REACTIONS OF PHENYL-SUBSTITUTED HETEROCYCLIC COMPOUNDS: II. NITRATIONS AND BROMINATIONS OF 1-PHENYLPYRAZOLE DERIVATIVES. Canadian Journal of Chemistry, 37(4), 680-685. Available at: [Link]

-

Pérez-Redondo, R., et al. (2014). Synthesis and Characterization of Phenylene-bis-pyrazolones and Nitrosation Derivatives. Journal of Heterocyclic Chemistry, 51(S1), E100-E105. Available at: [Link]

-

Li, H., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(22), 5469. Available at: [Link]

-

Ríos-Luci, C., et al. (2025). Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives. Chemistry & Biodiversity, e202500314. Available at: [Link]

-

Kurpet, M., Jędrysiak, R., & Suwiński, J. (2018). N-ARYL-C-NITROAZOLES 1. C-NITRO-N-PHENYLAZOLES. Chemistry of Heterocyclic Compounds, 54(1), 2-19. Available at: [Link]

-

Olah, G. A., & Lin, H. C. (2005). Direct nitration of five membered heterocycles. ARKIVOC, 2005(3), 179-191. Available at: [Link]

-

Bobrova, A. V., et al. (2023). Modification of N-Functionalized 4-Nitroso-1H-pyrazoles. ResearchGate. Available at: [Link]

-

Katritzky, A. R., & Zhang, S. (2008). A Regiospecific Approach to N-Alkylpyrazoles and the Derived N-Oxides Using 5-endo-dig Cyclisations of Alkynyl Nitrosamines. Synlett, 2008(14), 2188-2192. Available at: [Link]

-

Naim, M. J., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences. Available at: [Link]

-

Zhang, H., et al. (2021). Synthesis of heterocyclic compounds via N‐nitrosation with N2O3. Chinese Journal of Chemistry. Available at: [Link]

-

Gemo, P., et al. (2022). On Demand Flow Platform for the Generation of Anhydrous Dinitrogen Trioxide and Its Further Use in N‐Nitrosative Reactions. Chemistry – A European Journal, 28(46), e202201389. Available at: [Link]

-

Alcaide, B., et al. (2004). Novel Procedure for Selective C-Nitrosation of Aminopyrimidine Derivatives Under Neutral Conditions. Scope and Synthetic Applications. Tetrahedron. Available at: [Link]

-

Maccallini, C., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5859. Available at: [Link]

-

Corrêa, J. R., et al. (2023). Efficient synthesis of pharmaceutical relevant N-nitrosamines under flow reaction conditions. 19th Brazilian Meeting on Organic Synthesis. Available at: [Link]

-

Singh, S. K., et al. (2012). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

Gemo, P., & Felpin, F. (2024). Preparation of Dinitrogen Trioxide for Organic Synthesis: A Phase Equilibrium Approach. ORBi. Available at: [Link]

-

Gemo, P., et al. (2022). The preparation of nitrosating agents and dinitrogen trioxide (N2O3). ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 4. Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparations of C-Nitroso Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. hgs.osi.lv [hgs.osi.lv]

- 8. researchgate.net [researchgate.net]

- 9. schenautomacao.com.br [schenautomacao.com.br]

- 10. Synthesis and reactions of Isoamyl nitrite_Chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. d-nb.info [d-nb.info]

- 13. orbi.uliege.be [orbi.uliege.be]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. (PDF) Synthesis and Characterization of Phenylene-bis-pyrazolones and Nitrosation Derivatives [academia.edu]

An In-depth Technical Guide to 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole: Synthesis, Characterization, and Therapeutic Potential

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds.[1] The introduction of a nitroso (-N=O) group, a highly reactive and pharmacologically significant functionality, onto this privileged heterocyclic core presents a compelling strategy for the development of novel therapeutic agents.[2][3] This guide provides a comprehensive technical overview of 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole, a compound of significant interest for which a dedicated PubChem entry is not yet available, suggesting its novelty. We will delineate a robust synthetic pathway, detail essential characterization protocols, and explore its potential mechanisms of action and therapeutic applications, with a particular focus on oncology. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of next-generation pyrazole-based therapeutics.

Introduction: The Strategic Combination of Pyrazole and Nitroso Moieties

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a key pharmacophore found in numerous FDA-approved drugs.[4] Its structural versatility and ability to engage in various biological interactions have led to its incorporation into agents with anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[4][5]

The nitroso moiety, on the other hand, is a reactive functional group known to be present in a range of bioactive molecules.[2] Nitroso-containing compounds can exert their pharmacological effects through diverse mechanisms, including the release of nitric oxide (NO), induction of oxidative stress, and direct interaction with biological macromolecules like DNA and enzymes.[2][3] The combination of these two pharmacophores in 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole is hypothesized to yield a molecule with unique and potent biological activities.

Synthesis of 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole

While a specific protocol for the title compound is not established in the literature, a reliable synthetic route can be proposed based on well-documented methods for the synthesis of 4-nitroso-pyrazoles. A highly effective one-pot method involves the nitrosation of a 1,3-diketone precursor, followed by cyclization with a hydrazine.[6][7]

Proposed Synthetic Pathway

The synthesis of 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole can be logically approached from the precursor 1-phenyl-1,3-pentanedione.

Caption: Proposed one-pot synthesis of the title compound.

Experimental Protocol: Synthesis

Materials:

-

1-Phenyl-1,3-pentanedione

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl), 2M

-

Hydrazine Hydrate (N₂H₄·H₂O)

-

Ethanol

-

Dichloromethane (DCM)

-